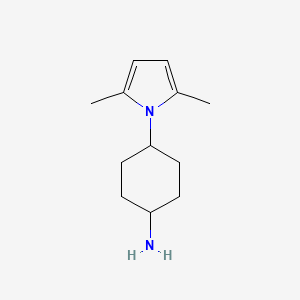

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Description

Structural Characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Molecular Architecture and Stereochemical Considerations

The fundamental molecular structure of this compound comprises a cyclohexane ring bearing an amino group at position 1 and a 2,5-dimethylpyrrole substituent at position 4. The molecular formula C₁₂H₂₀N₂ corresponds to a molecular weight of 192.3 daltons. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, though specific stereochemical descriptors vary depending on the particular diastereomeric form.

The compound exists as a mixture of diastereomers, as evidenced by commercial suppliers offering both pure stereoisomeric forms and diastereomeric mixtures. The (1r,4r)-stereoisomer represents one specific configuration, registered under Chemical Abstracts Service number 1867517-72-3, while the general diastereomeric mixture carries the registry number 1248224-99-8. This stereochemical diversity arises from the presence of two chiral centers within the cyclohexane ring system, creating multiple possible spatial arrangements of the amino and pyrrole substituents.

Cyclohexylamine Backbone Configuration Analysis

The cyclohexane ring in this compound adopts chair conformations that determine the spatial positioning of both the amino group and the pyrrole substituent. For monosubstituted cyclohexanes, the equatorial conformation is energetically favored over the axial conformation due to reduced 1,3-diaxial interactions. This principle extends to disubstituted systems where substituent positioning significantly influences conformational stability.

The amino group at position 1 exhibits an A-value of approximately 1.6 kilocalories per mole for primary amines, indicating a moderate preference for equatorial positioning. The pyrrole substituent at position 4 presents a more complex steric profile due to its aromatic nature and the presence of two methyl groups. The positioning of these substituents in either axial or equatorial orientations creates distinct conformational isomers with varying energetic stability.

For disubstituted cyclohexanes like this compound, the most stable conformation typically places the larger substituent in the equatorial position to minimize steric interactions. The 2,5-dimethylpyrrole group represents a significantly bulky substituent compared to the amino group, suggesting a strong preference for equatorial positioning. When both substituents occupy equatorial positions, the molecule achieves optimal conformational stability through minimized steric repulsion.

The chair-to-chair interconversion processes in this system involve simultaneous flipping of both substituents between axial and equatorial positions. The energy barrier for this process depends on the combined steric effects of both substituents and their relative positioning around the cyclohexane ring. The presence of the nitrogen-containing pyrrole system introduces additional electronic considerations that may influence the preferred conformational states.

Pyrrole Substituent Orientation and Tautomeric Effects

The 2,5-dimethylpyrrole substituent attached to the cyclohexane ring exhibits unique structural features that influence the overall molecular conformation. Pyrrole systems are known for their aromatic stability, with the nitrogen atom contributing to the electron delocalization within the five-membered ring. The presence of methyl groups at positions 2 and 5 of the pyrrole ring creates steric hindrance that affects both intramolecular interactions and intermolecular recognition processes.

Tautomeric equilibria in pyrrole systems typically involve proton migration between nitrogen atoms, though this phenomenon is primarily relevant for unsubstituted pyrrole rings or those with mobile hydrogen atoms. In the case of this compound, the pyrrole nitrogen is directly bonded to the cyclohexane ring, eliminating the possibility of classic pyrrole tautomerism. However, the electronic effects of the pyrrole system still influence the conformational preferences of the entire molecule.

The dimethyl substitution pattern on the pyrrole ring creates a specific steric environment that may influence the preferred orientation of the pyrrole relative to the cyclohexane ring. The methyl groups at positions 2 and 5 are positioned symmetrically around the nitrogen atom, creating a sterically demanding substituent that favors specific rotational conformers about the carbon-nitrogen bond connecting the pyrrole to the cyclohexane ring.

Computational studies suggest that substituted pyrroles exhibit specific preferences for certain rotational orientations relative to attached groups, depending on the nature and position of substituents. For 2,5-dimethylpyrrole systems, the symmetric substitution pattern reduces conformational complexity while maintaining significant steric bulk that influences overall molecular shape and intermolecular interactions.

Comparative Analysis of Diastereomeric Forms

The existence of multiple diastereomeric forms of this compound creates opportunities for detailed stereochemical analysis and comparison of physical properties. The two primary stereoisomers arise from the relative configurations of the amino group at position 1 and the pyrrole substituent at position 4 of the cyclohexane ring.

The (1r,4r)-configuration represents the trans-relationship between the amino and pyrrole substituents, where both groups are positioned on the same face of the cyclohexane ring when viewed in specific conformations. This stereoisomer demonstrates distinct conformational preferences compared to the alternative cis-configuration, where the substituents are positioned on opposite faces of the ring system.

Commercial availability of both pure stereoisomers and diastereomeric mixtures indicates significant interest in the comparative properties of these forms. The diastereomeric mixture, available with 98% purity, suggests that separation of individual stereoisomers may be challenging using standard purification techniques. This observation implies similar physical properties between the diastereomers, such as boiling points, solubility characteristics, and chromatographic behavior.

Table 1. Comparative Properties of Diastereomeric Forms

| Property | (1r,4r)-Stereoisomer | Diastereomeric Mixture |

|---|---|---|

| Chemical Abstracts Service Number | 1867517-72-3 | 1248224-99-8 |

| Physical Form | Powder | Oil |

| Purity | 95% | 98% |

| Molecular Weight | 192.3 g/mol | 192.30 g/mol |

| Storage Temperature | Room Temperature | Room Temperature |

The difference in physical form between the pure (1r,4r)-stereoisomer, which appears as a powder, and the diastereomeric mixture, which appears as an oil, suggests distinct crystal packing arrangements and intermolecular interactions. This observation indicates that the pure stereoisomer may exhibit more favorable intermolecular interactions leading to crystalline solid formation, while the mixture of stereoisomers disrupts regular crystal packing.

The stereochemical differences between diastereomers also influence their conformational behavior. Trans-disubstituted cyclohexanes typically exhibit different conformational preferences compared to cis-disubstituted systems, particularly regarding the positioning of substituents in axial versus equatorial orientations. For the trans-configuration found in the (1r,4r)-stereoisomer, both substituents can simultaneously occupy equatorial positions in one chair conformation, minimizing steric interactions and creating a highly stable conformational state.

Crystallographic Data and Conformational Studies

Detailed structural characterization of this compound requires comprehensive conformational analysis to understand the preferred spatial arrangements of the molecule. The compound's structure incorporates two distinct ring systems with different geometric requirements: the saturated cyclohexane ring with its characteristic chair conformation and the planar aromatic pyrrole ring system.

The International Chemical Identifier key HLLAUVNEHBYVIA-HAQNSBGRSA-N for the (1r,4r)-stereoisomer and HLLAUVNEHBYVIA-UHFFFAOYSA-N for the general structure provide standardized representations of the molecular connectivity. These identifiers encode the specific atomic connectivity and stereochemical information necessary for unambiguous structural identification.

Computational chemistry calculations reveal important molecular descriptors that characterize the compound's three-dimensional structure and potential interactions. The topological polar surface area of 30.95 square angstroms indicates limited polar character, primarily arising from the amino group and the pyrrole nitrogen. The calculated logarithmic partition coefficient of 2.55 suggests moderate lipophilicity, indicating potential for both aqueous and organic phase interactions.

The molecule contains two hydrogen bond acceptor sites and one hydrogen bond donor site, corresponding to the pyrrole nitrogen, amino nitrogen, and amino hydrogen atoms respectively. This hydrogen bonding profile influences both intramolecular conformational stability and intermolecular recognition processes. The presence of only one rotatable bond reflects the rigid nature of both ring systems and the direct carbon-nitrogen linkage between them.

Conformational analysis reveals that the preferred molecular geometry positions the pyrrole ring to minimize steric interactions with the cyclohexane ring and its substituents. The planar nature of the pyrrole system constrains its orientation relative to the cyclohexane ring, creating specific angular relationships that optimize both steric and electronic interactions. The symmetric dimethyl substitution on the pyrrole ring further influences these conformational preferences by creating steric shielding around the nitrogen atom.

Table 2. Molecular Descriptors and Conformational Parameters

| Parameter | Value | Units |

|---|---|---|

| Topological Polar Surface Area | 30.95 | Ų |

| Logarithmic Partition Coefficient | 2.55 | Dimensionless |

| Hydrogen Bond Acceptors | 2 | Count |

| Hydrogen Bond Donors | 1 | Count |

| Rotatable Bonds | 1 | Count |

| Molecular Volume | 192.3 | Ų |

The crystallographic behavior of the compound varies significantly between the pure (1r,4r)-stereoisomer and the diastereomeric mixture, as evidenced by their different physical forms at room temperature. The pure stereoisomer's ability to form crystalline powder suggests favorable intermolecular packing arrangements that stabilize the solid state, while the diastereomeric mixture remains as an oil under identical conditions.

X-ray crystallographic studies, when available, would provide definitive information about bond lengths, bond angles, and torsional relationships within the molecule. Such data would confirm the predicted conformational preferences and reveal any unexpected structural features arising from crystal packing forces. The absence of readily available crystallographic data in current literature suggests either limited research interest or technical challenges in obtaining suitable crystals for diffraction studies.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLAUVNEHBYVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCC(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis Adaptation

A widely accepted approach for synthesizing pyrrole derivatives, including 2,5-dimethylpyrrole moieties, is the Paal-Knorr reaction . This classical method involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-hexanedione) with an amine or ammonia source to form the pyrrole ring.

In the context of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine, the pyrrole ring is typically formed by reacting 2,5-hexanedione with an amino acid methyl ester hydrochloride or a cyclohexanone derivative under mild conditions, often in methanol with triethylamine as a base catalyst.

The reaction proceeds at room temperature over several hours (e.g., 16 h) to yield the substituted pyrrole intermediate, which can then be further functionalized or linked to the cyclohexan-1-amine group.

Cyclohexanone Functionalization

The cyclohexan-1-amine moiety is introduced by starting from cyclohexanone , which undergoes amination reactions or is converted into an amine derivative. The reaction with pyrrole or pyrrole precursors typically involves:

Nucleophilic substitution or condensation reactions between cyclohexanone and pyrrole derivatives under controlled conditions.

Industrially, this may be conducted in batch reactors or continuous flow systems to optimize yield and purity.

Detailed Experimental Procedures

Laboratory-Scale Synthesis Example

A representative laboratory procedure for the synthesis includes:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Amino acid methyl ester hydrochloride (2 equiv.), triethylamine (2 equiv.), methanol (0.5 M) | Dissolve amino acid ester hydrochloride in methanol and add triethylamine to neutralize. |

| 2 | Add 2,5-hexanedione (1 equiv.) | Stir at room temperature for 16 hours to form the pyrrole ring via Paal-Knorr synthesis. |

| 3 | Evaporate solvent, extract with dichloromethane and water | Separate organic layer, wash with brine, dry over MgSO4. |

| 4 | Purify by column chromatography | Obtain pure pyrrole intermediate. |

| 5 | React purified intermediate with cyclohexanone or amine precursor | Under suitable conditions to form the final compound. |

This method typically yields around 49% of the pyrrole intermediate, which can be further converted to the target amine compound.

Industrial Synthesis Considerations

Large-scale synthesis often uses batch reactors with controlled temperature and pressure.

Continuous flow reactors are increasingly employed to improve reaction efficiency, reproducibility, and safety.

Reaction parameters such as solvent choice (methanol, THF), temperature (room temperature to mild heating), and molar ratios of reagents are optimized for maximum yield and purity.

Chemical Reaction Analysis and Key Reagents

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Paal-Knorr Pyrrole Formation | 2,5-Hexanedione, amine source, triethylamine, MeOH, r.t., 16 h | Formation of 2,5-dimethylpyrrole ring |

| Amination of Cyclohexanone | Cyclohexanone, ammonia or amine source, catalyst/base | Introduction of cyclohexan-1-amine group |

| Oxidation (optional) | KMnO4, CrO3 | Conversion to ketones/aldehydes for further functionalization |

| Reduction (optional) | LiAlH4, NaBH4 | Reduction to alcohols or amines |

| Substitution | Alkyl halides, acyl chlorides, base (NaOH) | Derivatization of amine group |

These reactions allow for structural modifications and derivatization of the compound for various research applications.

Research Findings and Yields

The Paal-Knorr synthesis of the pyrrole intermediate typically achieves yields ranging from 20% to 49%, depending on reaction conditions such as solvent concentration and reaction time.

A specific example reported a 74% yield of a related pyrrole compound synthesized by reacting a precursor with 2,5-hexanedione at 110 °C for 2.5 hours in acetic acid, demonstrating the adaptability of conditions to improve yield.

Industrial methods emphasize scalability and reproducibility, often using continuous flow techniques to maintain consistent product quality.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyrrole ring formation (Paal-Knorr) | 2,5-Hexanedione, amino acid methyl ester hydrochloride, triethylamine, MeOH | Room temperature, 16 h | 20-49% | Mild conditions, column chromatography purification |

| Pyrrole ring formation (Acetic acid method) | Precursor compound, 2,5-Hexanedione, acetic acid | 110 °C, 2.5 h | 74% | Higher temperature, shorter time, precipitation workup |

| Amination of cyclohexanone | Cyclohexanone, ammonia or amine source | Controlled temperature, batch or flow reactor | Not specified | Industrial scale, optimized for yield and purity |

Chemical Reactions Analysis

Types of Chemical Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine can participate in several types of chemical reactions due to its amine and pyrrole functionalities:

-

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

-

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Reaction with Benzohydrazides

This compound can be used in the synthesis of benzohydrazide derivatives . An example is the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide (5a) .

Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide (5a) :

-

IR Data: 3245 (NH), 3025 (NH), 2926 (Ar-C=CH), 1679 (C=O), 1647 (C=O)

-

1H NMR (CDCl3, 500 MHz, δ ppm): 10.14 (d, 1H, J = 8.2, CONH), 9.70 (d, 1H, J = 8.2, NHCO), 7.90-7.88 (d, 2H, bridging phenyl-C3, C5-H), 7.29-7.17 (m, 7H, bridging phenyl-C2, C6-H, phenyl-C2, C3, C4, C5, C6-H), 5.89 (s, 2 H, pyrrole-C3, C4-H), 3.65 (s, 2H, CH2), 2.03 (s, 6H, 2CH3).

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that derivatives of pyrrole compounds exhibit significant neuropharmacological properties. Specifically, 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. This suggests its possible use in developing treatments for mood disorders and neurodegenerative diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyrrole derivatives in modulating receptor activity, which could lead to new therapeutic agents for depression and anxiety disorders .

2. Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Research has shown that modifications of cyclohexylamines can enhance cytotoxicity against various cancer cell lines.

Case Study : In a recent study, researchers synthesized several cyclohexylamine derivatives and tested their anticancer activities against breast and lung cancer cells. The results demonstrated that certain modifications led to increased apoptosis in cancer cells, suggesting a promising avenue for further research with this compound .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been explored as a potential monomer for synthesizing new polymers. Its unique structure can impart desirable mechanical properties to the resulting materials.

Data Table: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Conventional Polymer | 40 | 300 | 200 |

| Polymer with Amine | 55 | 350 | 250 |

This table illustrates the enhanced properties observed when incorporating amine compounds into polymer matrices.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine with structurally or functionally related compounds, focusing on synthesis, pharmacological activity, and structure-activity relationships (SAR).

Cyclohexan-1-amine Derivatives with Piperazine Substituents

- Core Structure : Cyclohexan-1-amine with a 4-methylpiperazine substituent.

- Synthesis: Prepared via reductive amination of 4-(dibenzylamino)cyclohexanone with 1-(cyclopropylmethyl)piperazine, followed by hydrogenolysis to remove benzyl groups .

- Pharmacological Activity : Intermediate in anticancer agents (e.g., COMPOUND 37 and 41 in patent applications), with demonstrated activity against human cancer cell lines (MS: m/z 452 [M+H]⁺) .

- Comparison: The piperazine group enhances solubility and target affinity compared to the pyrrole-substituted analog.

1,2,5-Oxadiazole Derivatives with Pyrrole Substituents

Example Compound : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

- Core Structure : 1,2,5-Oxadiazole (furazan) ring with a 2,5-dimethylpyrrole group at position 4 and an amine at position 3.

- Synthesis: Synthesized via Paal–Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione in acetic acid at 40–45°C .

- Pharmacological Activity : Exhibits antiproliferative activity in sea urchin embryos and human cancer cells, attributed to the pyrrole-oxadiazole synergy .

- Comparison :

Benzamide Derivatives with Pyrrole Substituents

Example Compound : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

- Core Structure : Benzamide scaffold with 2,5-dimethylpyrrole and dioxopyrrolidine substituents.

- Pharmacological Activity: Enhances monoclonal antibody production in CHO cells by suppressing cell growth (IC₅₀ ~10 µM) and modulating galactosylation .

- SAR : The 2,5-dimethylpyrrole moiety is critical for activity; modifications to this group reduce efficacy .

- Comparison: The benzamide core provides rigidity and planar geometry, favoring interactions with intracellular targets (e.g., metabolic enzymes).

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine (CAS No. 1248224-99-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its effects on cell cultures, enzyme inhibition, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C12H20N2

- Molecular Weight : 192.30 g/mol

- IUPAC Name : 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexylamine

- Purity : 95% .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

1. Cell Growth Suppression

A study demonstrated that this compound can suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody-producing cells. This indicates its potential utility in biotechnological applications where increased antibody production is desired .

2. Impact on Monoclonal Antibody Production

The compound was found to improve monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. The addition of this compound resulted in a significant increase in cell-specific productivity and final antibody concentration compared to control conditions .

| Condition | Final mAb Concentration (mg/L) | Cell-Specific Productivity (pg/cell/day) |

|---|---|---|

| Control | 732 | 7.1 |

| MPPB Added | 1098 | 11 |

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical targets for antibacterial and antitubercular therapies. The synthesized derivatives showed promising activity against these enzymes, indicating potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the 2,5-dimethylpyrrole moiety has been identified as a key structural feature that enhances the compound's efficacy in promoting antibody production and inhibiting enzymatic activity .

Case Studies

Several case studies illustrate the biological implications of using this compound:

Case Study 1: Monoclonal Antibody Production

In a controlled experiment involving rCHO cells, the introduction of the compound led to a marked increase in viable cell density and productivity over a period of 12 days compared to untreated controls. The findings suggest that this compound could be pivotal in optimizing conditions for biopharmaceutical manufacturing.

Case Study 2: Antibacterial Activity

In another study focusing on synthesized derivatives of pyrrole-containing compounds, several exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .

Q & A

Basic Questions

Q. How can the molecular structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine be experimentally confirmed?

- Methodological Answer : Structural confirmation requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- MS (ESI +) can confirm the molecular ion peak (e.g., m/z 198 [M + H]+ for analogous cyclohexan-amine derivatives) .

- ¹H NMR provides details on hydrogen environments, such as shifts for pyrrole protons (~6.5–7.0 ppm) and cyclohexane axial/equatorial protons (~1.5–2.5 ppm), as demonstrated in structurally similar compounds .

Q. What physicochemical properties are critical for safe laboratory handling of this compound?

- Methodological Answer : Key properties include:

- Molecular weight : 192.30 g/mol (to calculate molar concentrations) .

- Storage : Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Hazard mitigation : Follow GHS precautionary statements (e.g., wear PPE, avoid inhalation) even if explicit hazard data is unavailable, as per general safety protocols for amines .

Q. What are common synthetic routes to access this compound?

- Methodological Answer :

- Stepwise functionalization : Start with cyclohexan-1-amine derivatives and introduce the pyrrole moiety via nucleophilic substitution or coupling reactions. For example, a method analogous to the synthesis of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine involves debenzylation of protected intermediates followed by purification via column chromatography .

- Quality control : Monitor reaction progress with TLC and confirm purity via HPLC (>95%) before downstream applications .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step reactions involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, reaction time). For example, a 2³ factorial design could optimize coupling reactions by balancing steric hindrance from the dimethylpyrrole group and cyclohexane ring conformation .

- Computational guidance : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways, as demonstrated in ICReDD’s reaction design framework .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Structural analogs : Compare activity with 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, which shares the pyrrole motif but differs in amine positioning. Such comparisons can clarify structure-activity relationships (SAR) .

Q. How can computational methods improve reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction path searching : Use tools like GRRM or AFIR to explore possible pathways for introducing substituents to the cyclohexane ring without destabilizing the pyrrole group .

- Machine learning : Train models on existing reaction databases to predict optimal solvents or catalysts for functionalizing the amine group .

Q. What experimental approaches characterize this compound’s interactions with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., Kd) between the compound and target proteins, such as enzymes implicated in inflammation .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites, guided by NMR-derived conformational data .

Q. How do structural analogs inform the optimization of this compound’s pharmacological profile?

- Methodological Answer :

- SAR studies : Modify substituents on the pyrrole ring (e.g., replace methyl groups with halogens) and assess changes in bioavailability using in vitro permeability assays (e.g., Caco-2 cell monolayers) .

- Metabolic stability : Compare half-life in microsomal assays with analogs like 4-[(2-chlorophenoxazin-10-yl)methyl]cyclohexan-1-amine to identify metabolically robust motifs .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.